molecular formula C24H23FN2O5 B12133326 3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12133326
M. Wt: 438.4 g/mol
InChI Key: ONTFYJHSVBDGCG-VXPUYCOJSA-N
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Description

3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique spiro structure, which is known for its stability and diverse reactivity. The presence of functional groups such as fluoro, hydroxy, methoxy, and methyl enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The fluoro-methylbenzoyl group can be reduced to form the corresponding alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the fluoro-methylbenzoyl group may produce an alcohol.

Scientific Research Applications

3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluoro and hydroxy groups can form hydrogen bonds with biological molecules, while the spiro structure provides stability and rigidity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione stands out due to its spiro structure and the presence of multiple functional groups

Properties

Molecular Formula

C24H23FN2O5

Molecular Weight

438.4 g/mol

IUPAC Name

(4'E)-4'-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1'-(3-methoxypropyl)-1-methylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C24H23FN2O5/c1-14-9-10-15(13-17(14)25)20(28)19-21(29)22(30)27(11-6-12-32-3)24(19)16-7-4-5-8-18(16)26(2)23(24)31/h4-5,7-10,13,28H,6,11-12H2,1-3H3/b20-19-

InChI Key

ONTFYJHSVBDGCG-VXPUYCOJSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C/2\C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCCOC)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCCOC)O)F

Origin of Product

United States

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